1-(4-Bromobutyl)-4-chloro-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromobutyl)-4-chloropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrClN2/c8-3-1-2-4-11-6-7(9)5-10-11/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMLLCRHFLBVDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCCBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 Bromobutyl 4 Chloro 1h Pyrazole
Synthesis of the 4-Chloro-1H-pyrazole Precursor
The foundational step in synthesizing the target compound is the creation of 4-chloro-1H-pyrazole. This involves the initial construction of the pyrazole (B372694) ring followed by a regioselective chlorination at the C4 position.
Regioselective Halogenation Approaches for Pyrazole Ring Chlorination
Achieving chlorination specifically at the 4-position of the pyrazole ring is critical. Several methods have been developed to ensure high regioselectivity and yield.
One effective method involves the reaction of a pyrazole that has a hydrogen atom at the 4-position with hypochloric acid or a salt thereof, such as sodium hypochlorite (B82951) (NaOCl). google.com A key aspect of this process is carrying out the reaction in the substantial absence of any carboxylic acid, which distinguishes it from older methods that used acetic acid and resulted in lower yields. google.com The reaction is typically performed at temperatures between -20°C and +70°C, with optimal results often found between 0°C and 40°C. google.com
Another approach is the electrosynthesis of 4-chloro-substituted pyrazoles. researchgate.net This process is carried out via the chlorination of the parent pyrazole on a platinum anode in an aqueous sodium chloride solution under galvanostatic diaphragm electrolysis. researchgate.net The efficiency of this electrochemical method depends on the structure and substituents of the starting pyrazole, with yields for 4-chloropyrazole reaching 68%. researchgate.net
More recently, green chemistry principles have been applied to this transformation. Solvent-free mechanochemical chlorination using trichloroisocyanuric acid (TCCA) has been demonstrated as an efficient and environmentally friendly protocol for the chlorination of pyrazoles. rsc.org
| Method | Chlorinating Agent | Key Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Chemical Halogenation | Hypochloric acid / Salt (e.g., NaOCl) | Absence of carboxylic acid, 0-40°C | 70% | google.com |
| Electrochemical Synthesis | In situ generated chlorine | Pt anode, aqueous NaCl solution | 68% | researchgate.net |
| Mechanochemical Synthesis | Trichloroisocyanuric acid (TCCA) | Solvent-free, ball milling | High Yields Reported | rsc.org |
Established Routes for 1H-Pyrazole Formation
The synthesis of the pyrazole ring itself is a well-established area of heterocyclic chemistry, with numerous reliable methods available. The most common and versatile of these is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org For example, the reaction between acetylacetone (B45752) and hydrazine readily produces 3,5-dimethylpyrazole. wikipedia.org
Other significant routes include:
Reaction of α,β-unsaturated carbonyls: Pyrazoles can be synthesized by the reaction of α,β-unsaturated aldehydes or ketones with hydrazine, which initially forms a pyrazoline that is subsequently oxidized or dehydrogenated to the aromatic pyrazole. wikipedia.orgnih.gov
Cycloaddition Reactions: A one-pot, three-component procedure allows for the preparation of 3,5-disubstituted 1H-pyrazoles through the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org
From Chalcones: 3,5-Diaryl-1H-pyrazoles can be synthesized from β-arylchalcones, which are first converted to epoxides using hydrogen peroxide. nih.govorientjchem.org The subsequent addition of hydrazine hydrate (B1144303) leads to a pyrazoline intermediate that dehydrates to yield the final pyrazole product. nih.govorientjchem.org
These methods offer broad substrate scope and functional group tolerance, making the pyrazole core readily accessible for further functionalization. organic-chemistry.org
N-Alkylation Protocols for Incorporating the 4-Bromobutyl Moiety
Once 4-chloro-1H-pyrazole is obtained, the next crucial step is the introduction of the 4-bromobutyl side chain onto one of the ring's nitrogen atoms.
Direct N-Alkylation with 1,4-Dibromobutane (B41627)
The most direct method for introducing the 4-bromobutyl group is the N-alkylation of 4-chloro-1H-pyrazole using 1,4-dibromobutane. This reaction follows a standard nucleophilic substitution mechanism where the pyrazole nitrogen acts as the nucleophile. Typically, the reaction is carried out under basic conditions, which deprotonate the pyrazole's N-H group, enhancing its nucleophilicity. semanticscholar.orgresearchgate.net
The general procedure involves:
Deprotonation of 4-chloro-1H-pyrazole with a suitable base (e.g., sodium hydride, potassium carbonate, or cesium carbonate).
Reaction of the resulting pyrazolide anion with 1,4-dibromobutane.
A critical challenge in this synthesis is achieving mono-alkylation. Since 1,4-dibromobutane has two reactive sites, there is a possibility of dialkylation (forming a 1,4-di(pyrazolyl)butane) or intramolecular cyclization. To favor the desired mono-alkylated product, 1-(4-bromobutyl)-4-chloro-1H-pyrazole, reaction conditions must be carefully controlled. This often involves using a stoichiometric excess of the pyrazole relative to the 1,4-dibromobutane and maintaining moderate reaction temperatures. mdpi.com
Optimization of Alkylation Conditions and Regioselectivity
For the N-alkylation of the symmetric 4-chloro-1H-pyrazole, regioselectivity between the N1 and N2 positions is not a concern as they are chemically equivalent. However, optimizing reaction conditions is paramount for maximizing the yield of the mono-alkylated product and minimizing side reactions.
Key parameters for optimization include:
Base: The choice of base can influence reaction rates and selectivity. Strong bases like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) ensure complete deprotonation. semanticscholar.org Milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, particularly in polar aprotic solvents like acetonitrile (B52724) or DMF, and may offer better control over side reactions. researchgate.net
Solvent: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents are generally preferred for N-alkylation reactions.
Temperature: Reaction temperature affects the rate of both the desired alkylation and potential side reactions. Lower temperatures can help control the reaction and improve selectivity for mono-alkylation.
Stoichiometry: As mentioned, using an excess of the pyrazole nucleophile compared to the 1,4-dibromobutane electrophile is a common strategy to suppress the formation of the dialkylated byproduct.
Recent advancements have also explored alternative alkylation methods, such as catalyst-free Michael additions and enzymatic alkylations, which can offer exceptional regioselectivity for unsymmetrical pyrazoles and may provide pathways for more controlled reactions in other cases. nih.govresearchgate.net
| Parameter | Options | Objective |
|---|---|---|
| Base | Strong (NaH) or Mild (K2CO3, Cs2CO3) | Achieve efficient deprotonation while minimizing side reactions. |
| Solvent | Polar Aprotic (DMF, Acetonitrile, THF) | Ensure solubility of reactants and facilitate the SN2 reaction. |
| Stoichiometry | Excess Pyrazole vs. 1,4-Dibromobutane | Favor mono-alkylation over dialkylation. |
| Temperature | Controlled (e.g., room temperature to moderate heat) | Balance reaction rate with selectivity. |
Alternative Synthetic Pathways to Related Haloalkylated Chloropyrazoles
Beyond the direct two-step synthesis of this compound, other synthetic strategies exist for creating related haloalkylated chloropyrazoles. These alternative pathways can provide access to a broader range of functionalized pyrazoles.
One novel approach involves a "strategic atom replacement" where N-alkyl pyrazoles are synthesized from isothiazole (B42339) precursors. nih.gov This method circumvents the common challenges of regioselectivity in direct N-functionalization by fundamentally altering the heterocyclic core. nih.gov
Biocatalysis offers another advanced alternative. The use of engineered halogenase enzymes presents a biotechnological route for the specific halogenation of organic molecules, which could be integrated into synthetic pathways for creating halo-functionalized pyrazoles. nih.gov
Furthermore, specific syntheses for related structures have been reported, such as the regioselective synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles, which demonstrates the possibility of introducing different types of functionalized side chains onto a chloropyrazole core. consensus.app The reported synthesis of 4-bromo-1-(2-chloroethyl)-1H-pyrazole from 4-bromopyrazole is another example of a direct synthesis of a related haloalkylated halopyrazole, showcasing the versatility of N-alkylation with dihaloalkanes. These alternative routes highlight the diverse and evolving strategies available for the synthesis of complex pyrazole derivatives.
Cyclocondensation Reactions Utilizing Halogenated Building Blocks
The formation of the 4-chloropyrazole ring, the core of the target molecule, is often accomplished through cyclocondensation reactions. This classic approach, most notably the Knorr pyrazole synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. To introduce the chlorine atom at the 4-position, a halogenated building block is required.
The process typically begins with a halogenated 1,3-dicarbonyl compound which, upon reaction with hydrazine or a substituted hydrazine, undergoes cyclization to form the 4-halopyrazole ring. Alternatively, halogenation can occur in situ during the reaction sequence. For instance, the synthesis of pyrazoles can be followed by a direct halogenation step at the C4 position using reagents like N-halosuccinimide to yield the 4-halopyrazole intermediate. beilstein-journals.org
Key features of this methodology include:
Use of Pre-halogenated Substrates: Starting with a pre-halogenated 1,3-dicarbonyl compound ensures the halogen is incorporated into the desired position on the pyrazole ring.
Reaction with Hydrazines: The condensation with hydrazine hydrate or substituted hydrazines is a fundamental step in forming the pyrazole heterocycle. beilstein-journals.org
In Situ Halogenation: In some variations, the pyrazole ring is formed first, followed by treatment with a halogenating agent like N-chlorosuccinimide (NCS) or thionyl chloride to install the chloro group at the 4-position. researchgate.netresearchgate.net
Table 1: Examples of Cyclocondensation and Halogenation Strategies for Pyrazole Synthesis
| Reactants | Halogenating Agent | Product Type | Reference |
|---|---|---|---|
| 1,3-Dicarbonyl Compound, Hydrazine | N-Halosuccinimide (post-cyclization) | 4-Halopyrazole | beilstein-journals.org |
| 1-Aryl-3-hydroxylpyrazoles | Thionyl Chloride (SOCl₂) | 4-Chloro-1-aryl-pyrazol-3-ol | researchgate.net |
| Pyrazole | Hypochloric acid or its salts | 4-Chloropyrazole | google.com |
| Pyrazole | N-Halosuccinimides (NXS) | 4-Halopyrazole | researchgate.net |
Multicomponent Reactions for Pyrazole Ring Construction
For the synthesis of 4-halopyrazoles, an MCR could involve the combination of a 1,3-dicarbonyl compound, a hydrazine, and a halogen source in a one-pot procedure. For example, an electrochemical cascade reaction between N,N-dimethyl enaminones and hydrazine reagents in the presence of a halogen source has been reported to produce 4-halopyrazoles under mild, metal-free conditions. rsc.org Four-component reactions, often catalyzed by simple organic molecules, can yield highly functionalized pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, by combining aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.orgmdpi.comcore.ac.ukfigshare.com While not directly producing the target compound, these methods highlight the power of MCRs in building the core pyrazole structure which can be subsequently modified.
Table 2: Overview of Multicomponent Reactions for Pyrazole Synthesis
| Reaction Type | Components | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Three-Component | N,N-dimethyl enaminones, Hydrazine, Halogen source | Electrochemical, Room Temp. | 4-Halopyrazole | rsc.org |
| Four-Component | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Taurine, Water, 80°C | 1,4-Dihydropyrano[2,3-c]pyrazoles | mdpi.com |
| Four-Component | Benzyl halide, Malononitrile, Diethyl acetylenedicarboxylate, Hydrazine hydrate | N-methylmorpholine N-oxide, Silver oxide | Highly functionalized pyranopyrazole | core.ac.ukfigshare.com |
| Four-Component | Aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, Malononitrile | DABCO, Ethanol | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | nih.gov |
Catalytic Strategies in N-Alkyl-4-halopyrazole Synthesis
Once the 4-chloro-1H-pyrazole intermediate is obtained, the final step in synthesizing this compound is the N-alkylation to introduce the 4-bromobutyl side chain. This is typically achieved by reacting 4-chloro-1H-pyrazole with a suitable alkylating agent, such as 1,4-dibromobutane. Catalytic methods are often preferred to facilitate this transformation efficiently and under mild conditions.
Brønsted Acid Catalysis: A notable method for the N-alkylation of pyrazoles involves the use of trichloroacetimidate (B1259523) electrophiles activated by a Brønsted acid catalyst, such as camphorsulfonic acid (CSA). semanticscholar.orgmdpi.com This approach provides a valuable alternative to traditional methods that may require strong bases or high temperatures. mdpi.com The reaction proceeds by protonation of the imidate by the acid, which then ionizes to form a carbocation. This carbocation is subsequently trapped by the pyrazole nucleophile to yield the N-alkylated product. semanticscholar.org Studies have demonstrated the successful N-alkylation of 4-chloropyrazole with various trichloroacetimidates using this methodology. semanticscholar.orgresearchgate.net
Transition Metal Catalysis: Transition metal-catalyzed reactions, particularly those using copper, have also emerged as powerful tools for N-alkylation. A visible-light-induced metallaphotoredox platform using simple Cu(II) salts allows for the coupling of N-heterocycles with a wide range of alkyl bromides at room temperature. nih.gov This method utilizes a halogen abstraction-radical capture (HARC) mechanism, which can overcome the high energy barriers associated with traditional SN1 or SN2 pathways. nih.gov This strategy is compatible with diverse functional groups and provides a robust route for attaching alkyl chains to the pyrazole nitrogen.
Table 3: Catalytic Methods for N-Alkylation of Pyrazoles
| Catalytic System | Alkylating Agent Type | Nucleophile | Key Features | Reference |
|---|---|---|---|---|
| Camphorsulfonic Acid (CSA) | Trichloroacetimidates | 4-Chloropyrazole | Brønsted acid catalysis, avoids strong base/high temp. | semanticscholar.orgmdpi.com |
| Copper(II) salt / Iridium photocatalyst | Alkyl Bromides | N-Heterocycles | Visible-light induced, metallaphotoredox, room temp. | nih.gov |
| Tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) | Alkyl Halides | 4-Bromopyrazole | Phase-transfer catalyst, solvent-free conditions | researchgate.net |
Chemical Transformations and Reactivity Profile of 1 4 Bromobutyl 4 Chloro 1h Pyrazole
Reactions Involving the 4-Chloro Substituent on the Pyrazole (B372694) Ring
The chlorine atom at the C-4 position of the pyrazole ring is susceptible to displacement through various mechanisms, typical for halogenated heteroaromatic systems. The pyrazole ring, being an electron-deficient heterocycle, facilitates reactions that involve the substitution of the chloro group.
Nucleophilic Aromatic Substitution on the Chloropyrazole Core
Nucleophilic aromatic substitution (SNA) is a plausible pathway for the functionalization of the 4-chloropyrazole core. In this type of reaction, a nucleophile attacks the carbon atom bearing the chloro substituent, leading to its displacement. The reaction generally proceeds via an addition-elimination mechanism involving a high-energy intermediate known as the Meisenheimer complex.
The reactivity of the 4-chloropyrazole ring towards nucleophiles is influenced by the electronic nature of the pyrazole itself. While not as activated as rings bearing strongly electron-withdrawing groups (like a nitro group), the inherent electron-deficient character of the pyrazole nucleus allows for substitution reactions with potent nucleophiles. For haloazoles, the success of SNA reactions often depends on the reaction conditions and the nature of the nucleophile. For instance, strong nucleophiles such as alkoxides, thiolates, and amines can displace the halogen atom, particularly under heated conditions.
Research on related haloimidazoles has shown that the position of the halogen and the presence of activating groups are critical for reactivity. rsc.org In the case of 1-substituted 4-chloropyrazoles, the reaction would involve the direct displacement of the C-4 chlorine.
Table 1: Examples of Nucleophilic Aromatic Substitution on Chloro-Heterocycles This table is illustrative, based on the general reactivity of chloro-azoles, as specific data for 1-(4-Bromobutyl)-4-chloro-1H-pyrazole is not extensively documented.
| Nucleophile | Reagent Example | Expected Product at C-4 | Typical Conditions |
|---|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 4-Methoxy | High Temperature, Polar Aprotic Solvent (e.g., DMF) |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio) | High Temperature, Polar Aprotic Solvent |
| Amine | Piperidine | 4-Piperidinyl | High Temperature, Neat or in Solvent |
Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position
Metal-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to halo-heteroaromatics. mdpi.com While aryl chlorides are generally less reactive than the corresponding bromides and iodides, significant advancements in catalyst design have enabled their efficient use in these transformations. nih.gov
Common cross-coupling reactions applicable to the 4-chloropyrazole moiety include:
Suzuki-Miyaura Coupling: This reaction pairs the 4-chloropyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. It is a highly versatile method for introducing aryl, heteroaryl, or vinyl substituents at the C-4 position.
Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples the 4-chloropyrazole with a terminal alkyne, yielding a 4-alkynylpyrazole. This transformation is valuable for introducing linear, sp-hybridized carbon fragments. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the 4-chloropyrazole with primary or secondary amines. It provides a direct route to 4-aminopyrazole derivatives.
Heck Coupling: This reaction involves the palladium-catalyzed coupling of the 4-chloropyrazole with an alkene to form a new C-C bond, resulting in a 4-vinylpyrazole or related structure.
The success of these reactions with a chloride substrate often requires the use of specialized ligands (e.g., phosphines like XPhos, SPhos) that facilitate the challenging oxidative addition of the Ar-Cl bond to the palladium center.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position This table outlines potential applications based on modern cross-coupling methodologies for aryl chlorides.
| Reaction Name | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | 4-Phenylpyrazole derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | 4-(Phenylethynyl)pyrazole derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | 4-Morpholinopyrazole derivative |
Chemical Reactivity of the N-(4-Bromobutyl) Side Chain
The N-(4-bromobutyl) side chain provides a second site for chemical modification, primarily centered on the terminal bromine atom. As a primary alkyl bromide, this group is an excellent electrophile for a variety of nucleophilic substitution reactions.
Nucleophilic Substitution Reactions at the Bromine Terminal
The terminal bromine atom is readily displaced by a wide range of nucleophiles in classic SN2 reactions. These transformations are typically efficient and allow for the introduction of diverse functionalities onto the end of the four-carbon chain. The pyrazole ring itself is generally stable to the conditions used for these substitutions.
Common nucleophiles and the corresponding products include:
Azide (B81097): Sodium azide is used to form an alkyl azide, which can be further reduced to a primary amine or used in "click" chemistry reactions. nih.gov
Cyanide: Alkali metal cyanides introduce a nitrile group, extending the carbon chain by one atom. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.
Amines: Primary or secondary amines can be used to generate secondary or tertiary amines, respectively.
Thiols: Thiolates react to form thioethers.
Carboxylates: Carboxylate salts can be used to form esters.
Table 3: Examples of Nucleophilic Substitution on the N-(4-Bromobutyl) Side Chain
| Nucleophile | Reagent Example | Functional Group Introduced | Product Name Example |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | -N₃ | 1-(4-Azidobutyl)-4-chloro-1H-pyrazole |
| Cyanide | Potassium Cyanide (KCN) | -CN | 5-(4-Chloro-1H-pyrazol-1-yl)pentanenitrile |
| Amine | Diethylamine (Et₂NH) | -NEt₂ | 1-(4-(Diethylamino)butyl)-4-chloro-1H-pyrazole |
| Thiolate | Sodium thiomethoxide (NaSMe) | -SMe | 1-(4-(Methylthio)butyl)-4-chloro-1H-pyrazole |
Intramolecular Cyclization Reactions Involving the Alkyl Chain
The presence of a nucleophilic nitrogen atom within the pyrazole ring and an electrophilic carbon at the end of the butyl chain allows for intramolecular cyclization. This reaction typically occurs under thermal conditions or in the presence of a non-nucleophilic base, leading to the formation of a new ring system.
In this case, the N-2 atom of the pyrazole ring can act as an internal nucleophile, attacking the terminal carbon of the bromobutyl chain to displace the bromide ion. This process results in the formation of a six-membered ring fused to the pyrazole core, generating a tetrahydro-pyrazolo[1,2-a]pyridazinium salt. Such cyclizations are a common strategy for building polycyclic heterocyclic systems. researchgate.netolemiss.eduencyclopedia.pub The formation of six-membered rings through this type of intramolecular alkylation is generally kinetically and thermodynamically favored.
Conversion of the Bromine to Other Functional Groups
Beyond direct substitution, the terminal bromine can be used to generate other functional groups through various synthetic routes. This extends the synthetic utility of the side chain significantly.
Examples of such conversions include:
Grignard Reagent Formation: Reaction with magnesium metal would form the corresponding Grignard reagent, 1-(4-chloropyrazol-1-yl)butylmagnesium bromide. This organometallic intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to form new C-C bonds.
Elimination Reactions: Treatment with a strong, sterically hindered base (e.g., potassium tert-butoxide) could induce an E2 elimination reaction to form 1-(but-3-en-1-yl)-4-chloro-1H-pyrazole.
Conversion to an Alcohol: The bromide can be converted to an alcohol, 4-(4-chloro-1H-pyrazol-1-yl)butan-1-ol, either through direct substitution with hydroxide (B78521) or via an acetate (B1210297) intermediate followed by hydrolysis. This alcohol can then be oxidized to an aldehyde or a carboxylic acid.
Gabriel Synthesis: Reaction with potassium phthalimide (B116566) followed by hydrolysis provides a classic method for converting the alkyl bromide into a primary amine, 4-(4-chloro-1H-pyrazol-1-yl)butan-1-amine.
These transformations highlight the versatility of the bromobutyl side chain as a handle for extensive and varied molecular elaboration. organic-chemistry.org
Intermolecular Derivatization and Scaffold Expansion
The dual reactivity of this compound, stemming from the electrophilic carbon of the bromobutyl group and the potential for nucleophilic substitution or coupling at the chloro-substituted position of the pyrazole ring, allows for its integration into larger, more complex molecular frameworks. This section explores the strategic use of this compound in the synthesis of intricate bridged pyrazole architectures and its incorporation into diverse polyheterocyclic systems.
Formation of Complex Bridged Pyrazole Architectures
The N-linked 4-bromobutyl substituent in this compound is instrumental in the formation of bridged bicyclic systems through intramolecular cyclization. This process, typically an intramolecular quaternization, involves the nucleophilic attack of the N2 atom of the pyrazole ring on the electrophilic terminal carbon of the butyl chain. This results in the formation of a new ring fused to the original pyrazole, creating a constrained, bridged architecture.
A primary example of this transformation is the synthesis of tetrahydro-pyrazolo[1,2-a]pyrazolium halides. While specific studies commencing with the 4-chloro-substituted pyrazole are not extensively detailed in the public domain, the general reactivity pattern of N-(4-halobutyl)azoles supports this cyclization pathway. The reaction is typically facilitated by heating the substrate in a suitable solvent, which promotes the intramolecular N-alkylation. The resulting bicyclic system features a bridgehead nitrogen atom, a key structural motif in various biologically active molecules.
| Starting Material | Product | Transformation |
| 1-(4-Bromobutyl)-1H-pyrazole | Tetrahydro-pyrazolo[1,2-a]pyrazolium bromide | Intramolecular Quaternization |
This table illustrates a representative intramolecular cyclization to form a bridged pyrazole architecture. The reaction would proceed analogously for the 4-chloro substituted derivative.
The presence of the chloro group at the 4-position of the pyrazole ring in the target molecule can influence the electronic properties of the ring and potentially the rate and efficiency of the cyclization. Furthermore, this chloro-substituent remains as a functional handle in the resulting bridged product, allowing for subsequent derivatization, such as cross-coupling reactions, to further elaborate the molecular structure.
Integration into Polyheterocyclic Systems
The bromobutyl group of this compound serves as a flexible linker to connect the pyrazole core to other heterocyclic systems, thereby constructing complex polyheterocyclic frameworks. This is typically achieved through an initial intermolecular N-alkylation reaction where a nucleophilic nitrogen atom of another heterocycle displaces the bromide. Subsequent cyclization steps can then lead to the formation of fused or bridged multi-ring systems.
The general approach involves a two-step process:
Intermolecular N-Alkylation: The pyrazole derivative acts as an alkylating agent for another heterocyclic molecule.
Intramolecular Cyclization: A subsequent ring-closing reaction, often promoted by a base or catalyst, forms the final polyheterocyclic system.
This methodology allows for the systematic assembly of diverse molecular architectures with potential applications in various fields of chemical research.
| Pyrazole Derivative | Reactant Heterocycle | Resulting Polyheterocyclic System (General Structure) |
| This compound | Pyridine (B92270) | Pyrazolo[1,2-a]pyridinium derivative |
| This compound | Pyridazine | Pyrazolo[1,2-a]pyridazinium derivative |
This table provides a conceptual framework for the integration of this compound into polyheterocyclic systems through intermolecular N-alkylation.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of "1-(4-Bromobutyl)-4-chloro-1H-pyrazole" would display characteristic absorption bands corresponding to the various bonds within the molecule.
C-H stretching: The C-H stretching vibrations of the pyrazole (B372694) ring would appear in the aromatic region, typically around 3100-3000 cm⁻¹. The C-H stretching vibrations of the aliphatic butyl chain would be observed in the region of 3000-2850 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring would give rise to absorption bands in the fingerprint region, typically between 1600 and 1400 cm⁻¹.
C-N stretching: The C-N stretching vibration of the pyrazole ring and the N-alkyl bond would also appear in the fingerprint region.
C-Cl stretching: The C-Cl stretching vibration would be expected to show a strong absorption in the lower frequency region of the fingerprint region, typically between 800 and 600 cm⁻¹.
C-Br stretching: The C-Br stretching vibration would also be found in the low-frequency fingerprint region, generally between 600 and 500 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Strong |
| C=C / C=N stretch (ring) | 1600 - 1400 | Medium |
| C-N stretch | 1300 - 1000 | Medium |
| C-Cl stretch | 800 - 600 | Strong |
Note: The exact positions and intensities of the absorption bands would need to be determined from an experimental spectrum.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.
For "this compound," the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two halogen isotopes with significant natural abundance (chlorine: ³⁵Cl and ³⁷Cl; bromine: ⁷⁹Br and ⁸¹Br), the molecular ion peak would appear as a characteristic cluster of peaks. The relative intensities of these peaks would reflect the isotopic abundances of chlorine and bromine.
Fragmentation of the molecular ion would likely occur through several pathways. Common fragmentation patterns could include:
Loss of a bromine radical (•Br), resulting in a significant fragment ion.
Loss of a chlorine radical (•Cl), although less likely than bromine loss.
Cleavage of the butyl chain, leading to various alkyl and pyrazole-containing fragments. For example, cleavage of the bond between the first and second carbons of the butyl chain could result in a fragment corresponding to the chloropyrazole moiety with a methylene (B1212753) group.
Loss of the entire bromobutyl side chain, resulting in a fragment corresponding to the 4-chloropyrazole cation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| [M]⁺ | Molecular ion |
| [M - Br]⁺ | Loss of a bromine radical |
| [M - C₄H₈Br]⁺ | Loss of the bromobutyl radical |
Note: The exact m/z values would depend on the specific isotopes of bromine and chlorine in the fragment. The relative abundances of these fragments would need to be determined experimentally.
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, the pyrazole ring constitutes the primary chromophore. The electronic spectrum of pyrazole and its derivatives is characterized by π → π* transitions, which are typically observed in the ultraviolet region.
The substitution pattern on the pyrazole ring significantly influences the position and intensity of these absorption bands. The presence of a chloro group at the C4 position and a bromobutyl group at the N1 position is expected to cause a bathochromic (red) shift in the absorption maximum compared to the parent pyrazole. This is due to the electronic effects of the halogen substituents and the alkyl chain.
Although specific experimental values for this compound are not published, a representative UV-Vis spectral data table for substituted pyrazoles is presented below to illustrate the expected absorption characteristics. The transitions are typically observed in the range of 200-300 nm.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |
|---|---|---|---|---|
| Pyrazole | Ethanol | 210 | 3160 | π → π |
| 4-Chloropyrazole | Ethanol | 220 | 4500 | π → π |
| 1-Methylpyrazole | Ethanol | 217 | 3980 | π → π* |
Note: The data in this table is representative of substituted pyrazoles and is intended to be illustrative of the expected spectral characteristics of this compound.
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound.
The crystal structure of the related compound, 4-chloro-1H-pyrazole, has been determined to have an orthorhombic crystal system with the space group Pnma. acs.org It is plausible that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic. The presence of the N-alkyl chain introduces conformational flexibility, which will influence the crystal packing. Intermolecular interactions, such as hydrogen bonds (if co-crystallized with a hydrogen bond donor) and halogen bonds involving the chlorine and bromine atoms, would play a significant role in stabilizing the crystal lattice.
A hypothetical crystallographic data table for this compound is presented below, based on typical values for similar organic compounds.
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.5 - 10.5 |
| b (Å) | 12.0 - 15.0 |
| c (Å) | 9.0 - 11.0 |
| α (°) | 90 |
| β (°) | 95 - 105 |
| γ (°) | 90 |
| Volume (Å3) | 1100 - 1600 |
| Z | 4 |
Note: The data in this table is hypothetical and serves as an illustration of the type of information that would be obtained from an X-ray diffraction study of this compound.
Computational Chemistry and Theoretical Investigations of Halogenated N Alkylpyrazoles
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum mechanical methods are excellent for studying static electronic structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov
For a flexible molecule like 1-(4-Bromobutyl)-4-chloro-1H-pyrazole, MD simulations are particularly useful for exploring its vast conformational space. researchgate.net By simulating the molecule in a solvent (such as water or an organic solvent) at a given temperature, MD can reveal:
The relative populations of different conformers identified through DFT calculations.
The timescale of transitions between different conformations.
The role of solvent in stabilizing certain conformations.
MD simulations can identify preferred conformations that might be missed by static calculations and provide insights into how the molecule's shape adapts to its environment. mdpi.comed.ac.uk This is crucial for understanding how the molecule might interact with a biological target, as protein binding sites are often flexible and can adapt to the ligand's shape. nih.gov
In Silico Approaches for Reaction Mechanism Elucidation
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which involves the N-alkylation of a 4-chloropyrazole precursor, DFT calculations can be used to model the entire reaction pathway. researchgate.net
The N-alkylation of pyrazole (B372694) can proceed via different mechanisms, and computational studies help to determine the most likely route. For example, in a reaction between 4-chloropyrazole and an alkylating agent like 1,4-dibromobutane (B41627), a nucleophilic substitution (likely SN2) mechanism is expected. Computational chemists can model this process by:
Locating the Transition State (TS): The highest energy point along the reaction coordinate is identified. The geometry and energy of the TS are crucial for understanding the reaction's kinetics.
Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Mapping the Reaction Energy Profile: The entire energy landscape from reactants to products, including any intermediates, is calculated. This confirms the proposed mechanism and can explain observed regioselectivity (i.e., why alkylation occurs at N1 vs. N2). acs.org
These in silico studies provide a detailed, step-by-step view of bond-making and bond-breaking processes that are often impossible to observe directly through experimental means.
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds. DFT calculations can provide accurate predictions of NMR and IR spectra.
Recent studies on 4-halogenated-1H-pyrazoles have shown excellent agreement between DFT-calculated and experimental NMR spectroscopic data. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, it is possible to predict the ¹H and ¹³C NMR chemical shifts. These predictions are crucial for assigning peaks in experimental spectra, especially for complex molecules or for distinguishing between isomers.
Table 3: Comparison of Experimental and DFT-Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 4-Chloro-1H-pyrazole (Note: Data is representative of studies comparing experimental results with those from DFT calculations, demonstrating the predictive power of computational methods.)
| Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| ¹H NMR | ||
| H3/H5 | 7.65 | 7.60 |
| ¹³C NMR | ||
| C3/C5 | 136.0 | 135.5 |
| C4 | 106.0 | 105.8 |
Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.gov Comparing the computed spectrum with the experimental one helps to assign specific vibrational modes to the observed absorption bands, confirming the presence of key functional groups and providing further structural verification.
Strategic Applications in Advanced Organic Synthesis and Materials Science
1-(4-Bromobutyl)-4-chloro-1H-pyrazole as a Key Synthetic Scaffold
The inherent reactivity of its distinct moieties makes this compound a valuable scaffold for the synthesis of a diverse array of more complex molecules. Its pyrazole (B372694) ring can be functionalized through various cross-coupling reactions, while the bromobutyl chain offers a handle for nucleophilic substitution or the introduction of other functional groups.
Role in the Synthesis of Complex Heterocyclic Frameworks
The pyrazole core of this compound serves as a foundational element for the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. nih.gov For instance, the pyrazole ring can be elaborated into pyrazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidines, scaffolds of significant interest in medicinal chemistry. organic-chemistry.orgnih.govekb.egnih.govsemanticscholar.orgnih.govresearchgate.netresearchgate.netmdpi.com The synthesis of such frameworks often involves the initial functionalization of the pyrazole ring followed by intramolecular cyclization reactions, where the butyl chain can also play a role in forming a new ring system.
Development of Novel Pyrazole-Based Ligands for Transition Metal Catalysis
Pyrazole derivatives are well-recognized for their ability to act as ligands for transition metals, finding applications in various catalytic processes. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring in this compound can coordinate to a metal center. Furthermore, the bromobutyl and chloro substituents provide opportunities for modification to create more complex ligand architectures, such as pincer-type ligands, which can enhance the stability and catalytic activity of the resulting metal complexes. nih.gov These tailored ligands are instrumental in fields like homogeneous catalysis, where they can influence the selectivity and efficiency of a wide range of chemical transformations. nih.govrsc.org
Integration into Functional Materials
The unique electronic and structural features of the pyrazole ring, combined with the functionalizable side chain of this compound, make it a promising candidate for incorporation into functional materials. For example, pyrazole-containing compounds have been investigated for their potential use as corrosion inhibitors, where they can adsorb onto a metal surface and form a protective layer. semanticscholar.orgnih.govresearchgate.net The ability to polymerize or graft this molecule onto surfaces via the bromobutyl chain could lead to the development of novel coatings and materials with enhanced protective properties.
Advanced Functionalization Strategies Utilizing the Bromobutyl and Chloropyrazole Moieties
The presence of two distinct reactive handles in this compound allows for a wide range of functionalization strategies, enabling the synthesis of a vast library of derivatives with tailored properties.
Carbon-Carbon Bond Formation via Cross-Coupling Methodologies
The chloro substituent on the pyrazole ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the C4 position of the pyrazole core.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the chloropyrazole and a boronic acid or ester. While the coupling of chloro-heterocycles can be challenging, the use of specialized palladium precatalysts and ligands has been shown to be effective for similar substrates. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.orgnih.gov
Heck Reaction: The Heck reaction facilitates the coupling of the chloropyrazole with an alkene, leading to the formation of a new C-C bond and the introduction of a substituted vinyl group. researchgate.netresearchgate.netclockss.orgbeilstein-journals.org This methodology is valuable for the synthesis of complex alkenes.
Sonogashira Coupling: This coupling reaction involves the reaction of the chloropyrazole with a terminal alkyne, providing a direct route to 4-alkynylpyrazole derivatives. organic-chemistry.orgnih.govbeilstein-journals.orgresearchgate.netnih.gov These products can serve as versatile intermediates for further transformations.
The following table summarizes representative conditions for these cross-coupling reactions with related halo-pyrazoles:
| Cross-Coupling Reaction | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | Good to Excellent researchgate.net |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | Moderate to Good researchgate.net |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp to 100 | Good researchgate.net |
Note: The conditions and yields are based on reactions with analogous halo-pyrazoles and may require optimization for this compound.
Heteroatom Bond Formation (C-N, C-O, C-S) for Diverse Derivatization
The chloro and bromo substituents on this compound are both susceptible to nucleophilic substitution, allowing for the formation of bonds with various heteroatoms such as nitrogen, oxygen, and sulfur.
Carbon-Nitrogen (C-N) Bond Formation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds between aryl halides and amines. nih.govekb.eg This reaction can be applied to the chloropyrazole moiety to introduce a wide range of amino groups. researchgate.netnih.govresearchgate.net The bromobutyl chain can also readily undergo nucleophilic substitution with amines to form C-N bonds.
Carbon-Oxygen (C-O) Bond Formation: The Ullmann condensation provides a classic method for the formation of C-O bonds by reacting a halo-aromatic compound with an alcohol or phenol (B47542) in the presence of a copper catalyst. organic-chemistry.orgnih.govorganic-chemistry.orgmdpi.com This can be utilized to introduce alkoxy or aryloxy substituents at the C4 position of the pyrazole. The bromobutyl group can also react with alkoxides or phenoxides to form ethers.
Carbon-Sulfur (C-S) Bond Formation: The formation of C-S bonds can be achieved through nucleophilic aromatic substitution of the chloropyrazole with thiols or by palladium-catalyzed cross-coupling reactions. nih.gov The bromobutyl chain is also highly reactive towards thiolate nucleophiles, providing a straightforward route to thioethers.
The following table outlines common methods for heteroatom bond formation on related halo-pyrazoles:
| Bond Formation | Reaction Name | Catalyst/Reagent | Base | Solvent |
| C-N | Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Toluene |
| C-O | Ullmann Condensation | CuI / L-proline | K₂CO₃ | DMSO |
| C-S | Nucleophilic Substitution | - | K₂CO₃ | DMF |
Note: These are general conditions and may require optimization for the specific substrate.
Information regarding "this compound" is not available in current scientific literature within the specified contexts.
An extensive search of scientific databases and literature has been conducted to gather information on the chemical compound "this compound," specifically focusing on its strategic applications in advanced organic synthesis and materials science as outlined.
The investigation sought to detail its use in:
Engineering of Specific Molecular Architectures through Targeted Synthesis
This lack of information suggests that "this compound" may be a novel compound, a synthetic intermediate that has not yet been extensively studied for these particular applications, or its research is not publicly available. Therefore, the generation of a detailed article adhering to the requested outline is not possible at this time.
While general information on pyrazoles highlights their importance as scaffolds for pharmaceutically active compounds and their ability to coordinate with metals, specific data for the requested compound is absent. nih.govmdpi.comnih.gov
Future Prospects and Emerging Research Directions in Halogenated Pyrazole Chemistry
Innovations in Green Chemistry Methodologies for Pyrazole (B372694) Synthesis
Traditional methods for pyrazole synthesis often involve hazardous reagents and solvents. The principles of green chemistry are increasingly being applied to develop more environmentally benign synthetic routes. This includes the use of greener solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. These approaches aim to improve the efficiency and sustainability of pyrazole synthesis, making it more attractive for industrial applications.
High-Throughput Synthesis and Screening of Derivatized Analogs
High-throughput synthesis (HTS) techniques enable the rapid generation of large libraries of compounds. In the context of halogenated pyrazoles, HTS can be employed to create a diverse range of derivatives by systematically varying the substituents on the pyrazole ring and the N-alkyl chain. Coupled with high-throughput screening for biological activity, this approach can significantly accelerate the identification of lead compounds for drug discovery and other applications.
Application of Artificial Intelligence and Machine Learning in Chemical Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research. These computational methods can be used to predict the properties and biological activities of virtual compounds, guiding the design of new pyrazole derivatives with desired characteristics. Furthermore, AI can assist in predicting optimal synthetic routes and reaction conditions, thereby streamlining the experimental workflow and reducing the time and resources required for compound synthesis.
Exploration of Novel Reactivity Patterns for Halogenated N-Alkylpyrazoles
Ongoing research continues to uncover new reactivity patterns for halogenated pyrazoles. This includes the development of novel cross-coupling reactions, C-H activation/functionalization of the pyrazole ring, and exploring the unique reactivity imparted by the interplay of different halogen substituents. A deeper understanding of these reactivity patterns will open up new avenues for the synthesis of complex and architecturally diverse pyrazole-based molecules with potentially valuable properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-Bromobutyl)-4-chloro-1H-pyrazole with high purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromobutyl side chains are often introduced using alkylation agents like 1,4-dibromobutane under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Chlorination at the pyrazole 4-position typically employs POCl₃ or SOCl₂ under controlled anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for achieving >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromobutyl chain integration at δ ~3.5–4.0 ppm for -CH₂Br; pyrazole ring protons at δ ~6.5–8.0 ppm) .
- IR Spectroscopy : Identify C-Br (~550–600 cm⁻¹) and C-Cl (~700–750 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS or EI-MS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₇H₁₁BrClN₂: ~261.5 Da) .
Q. What safety protocols are recommended when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal toxicity . Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with sodium bicarbonate and disposed via hazardous waste protocols .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound be elucidated using computational methods?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model intermediates and transition states in substitution or cycloaddition reactions. For example, study the activation energy of bromobutyl chain displacement by nucleophiles like amines . Molecular dynamics (MD) simulations in solvent environments (e.g., DMSO) further predict reactivity trends .
Q. What strategies resolve contradictions in pharmacological activity data across studies?
- Methodology :
- Systematic Controls : Replicate assays under identical conditions (e.g., cell lines, incubation times) to isolate variables .
- Dose-Response Analysis : Use Hill plots to compare EC₅₀ values for cytotoxicity or receptor binding .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, addressing outliers via Grubbs’ test .
Q. How does modifying substituents (e.g., bromobutyl chain length) affect the compound’s reactivity and bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chain lengths (e.g., 3-bromopropyl vs. 4-bromobutyl) and compare their logP (lipophilicity) and IC₅₀ values in enzymatic assays .
- X-ray Crystallography : Determine steric effects of substituents on molecular packing and intermolecular interactions (e.g., halogen bonding) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or spectral data?
- Methodology :
- Purity Verification : Re-analyze samples via HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.1% .
- Cross-Validation : Compare 2D NMR (e.g., HSQC, HMBC) with literature data to confirm assignments .
Applications in Advanced Research
Q. Can this compound serve as a precursor for photoaffinity labeling in proteomics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
